Velnacrine-d4 (hydrochloride)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H/i1D,2D,4D,5D; |
InChI Key |
IJWCYOSTVLKCCX-XLJCJYTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H].Cl |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Velnacrine D4 Hydrochloride
Methodologies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium into complex organic molecules is a fundamental technique in medicinal chemistry and drug development. acs.orgrsc.org Several methods exist for deuterium labeling, each with its advantages and limitations. These can be broadly categorized as follows:
Hydrogen Isotope Exchange: This is a common and direct method that involves the exchange of hydrogen atoms with deuterium. acs.org This can be achieved under acidic or basic conditions, or through metal-catalyzed reactions. acs.orgscielo.org.mx For complex molecules, late-stage deuteration via C-H activation is particularly valuable as it minimizes the need for extensive synthetic modifications. acs.org
Reduction of Functional Groups: Deuterium can be introduced by the reduction of suitable functional groups using deuterated reagents. For instance, the reduction of ketones, aldehydes, or esters with reagents like sodium borodeuteride or lithium aluminum deuteride (B1239839) can install deuterium atoms at specific positions.
Using Deuterated Building Blocks: This strategy involves the use of precursor molecules that already contain deuterium in their structure. These deuterated building blocks are then carried through the synthetic sequence to yield the final deuterated product.
Photochemical Deuteration: A more recent and developing approach utilizes visible light to induce deuteration, often allowing for the late-stage functionalization of complex structures under mild conditions. rsc.org
Biocatalytic Methods: Enzymes can be used to catalyze the stereoselective incorporation of deuterium, offering a high degree of precision in the labeling process. researchgate.net
The choice of method depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment. acs.org
Synthesis Pathways for Velnacrine-d4 (B15143124) (hydrochloride)
The synthesis of Velnacrine-d4 (hydrochloride) involves the specific incorporation of four deuterium atoms into the Velnacrine (B9770) scaffold. nih.gov
Precursor Selection and Chemical Transformations
While the specific proprietary synthesis pathway for commercially available Velnacrine-d4 (hydrochloride) is not publicly detailed, a plausible general approach can be inferred from known chemical reactions and the structure of the final compound. The synthesis would likely start with a precursor to the tetrahydroacridine core of Velnacrine.
A potential strategy would involve the Friedländer annulation, a classic method for synthesizing quinolines and their derivatives. This would entail the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. To introduce the deuterium atoms onto the aromatic ring as indicated by the IUPAC name 9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride, a deuterated precursor for one of the rings would be necessary. nih.gov
For instance, a deuterated aniline (B41778) derivative could be condensed with 1,3-cyclohexanedione. The resulting intermediate could then be further cyclized and functionalized to introduce the amino group and the hydroxyl group, ultimately leading to the Velnacrine-d4 structure. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Isotopic Enrichment Techniques and Procedures
Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element beyond its natural abundance. sipri.org For the synthesis of Velnacrine-d4, achieving a high level of deuterium incorporation is crucial for its intended applications.
Several techniques can be employed to enrich the deuterium content:
Gaseous Diffusion: This method relies on the different rates at which isotopes diffuse through a porous barrier. sipri.org While effective for separating isotopes of gases like uranium hexafluoride, it is less directly applicable to the synthesis of complex organic molecules but underscores the physical principles of isotope separation. sipri.org
Centrifugation: This technique separates isotopes based on their mass differences by spinning them at high speeds. sipri.org Similar to gaseous diffusion, it is more suited for separating isotopes in a gaseous state. sipri.org
Fractional Distillation: This method can be used to separate deuterated solvents or starting materials based on slight differences in their boiling points.
Chromatographic Separation: In some cases, chromatographic techniques can be used to separate the deuterated compound from its non-deuterated or partially deuterated counterparts.
Preferential Embedding in Ices: A novel method involves the preferential embedding of heavier isotopes into a cryogenic water ice matrix from a molecular beam, which has shown excellent single-pass enrichment for isotopes like xenon. technologypublisher.comrsc.org This technique highlights the ongoing innovation in isotope separation. technologypublisher.com
In the context of synthesizing Velnacrine-d4, the primary method for ensuring high isotopic enrichment is the use of highly deuterated starting materials and reagents. For example, using a deuterated aniline with an isotopic purity of over 98% would be critical. The reaction conditions would also be optimized to prevent any back-exchange of deuterium with hydrogen from solvents or other reagents.
Characterization for Confirming Isotopic Incorporation and Purity
Analytical Techniques for Deuterium Content Verification
Several analytical techniques are employed to verify the number and location of deuterium atoms within the molecule:
Mass Spectrometry (MS): This is a primary tool for determining the molecular weight of the compound. The mass spectrum of Velnacrine-d4 will show a molecular ion peak that is four mass units higher than that of unlabeled Velnacrine, confirming the incorporation of four deuterium atoms. High-resolution mass spectrometry can provide a very accurate mass measurement, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is particularly useful for confirming the location of deuterium atoms. scielo.org.mx The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum of Velnacrine-d4. ¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.
Infrared (IR) Spectroscopy: The stretching frequency of a C-D bond is lower than that of a C-H bond. Therefore, the IR spectrum of Velnacrine-d4 will exhibit characteristic absorption bands at lower wavenumbers compared to unlabeled Velnacrine, providing evidence of deuteration.
Purity Assessment Methodologies
The purity of Velnacrine-d4 (hydrochloride) is critical for its use as a standard. The following methods are used to determine its chemical and isotopic purity:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of a compound. researchgate.net By using a suitable column and mobile phase, it can separate Velnacrine-d4 from any impurities, and the purity can be quantified by measuring the area of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net It is highly sensitive and can be used to identify and quantify both the main compound and any impurities. For deuterated compounds, LC-MS can also be used to determine the isotopic distribution, which is the percentage of molecules containing the desired number of deuterium atoms (in this case, four) versus those with fewer or no deuterium atoms.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The results for Velnacrine-d4 should be consistent with its molecular formula, C₁₃H₁₀D₄N₂O·HCl.
The combination of these analytical techniques provides a comprehensive characterization of Velnacrine-d4 (hydrochloride), confirming its identity, isotopic incorporation, and purity.
Table of Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀D₄N₂O·HCl | nih.govaxios-research.com |
| Molecular Weight | 254.75 g/mol | nih.gov |
| Monoisotopic Mass | 254.1123978 Da | nih.gov |
| CAS Number | 1246816-08-9 | nih.govaxios-research.com |
| IUPAC Name | 9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride | nih.gov |
Molecular and Cellular Pharmacology of Velnacrine D4 Hydrochloride
Cholinesterase Inhibition Mechanisms and Kinetics
Velnacrine (B9770), a hydroxylated derivative of tacrine (B349632), is recognized as a reversible cholinesterase inhibitor. tandfonline.comnih.govresearchgate.netresearchgate.net Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). tandfonline.comnih.gov By impeding AChE activity, Velnacrine effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov
In vitro studies have demonstrated that Velnacrine modulates the activity of cholinesterases. It is known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.netoup.com The inhibition of AChE is considered its principal mode of action for therapeutic effects. tandfonline.com Studies on human erythrocytes have shown that Velnacrine, as a potent AChE inhibitor, can influence various cellular processes that are modulated by the enzyme's activity. mdpi.com For instance, the modulation of AChE by Velnacrine has been observed to affect nitric oxide (NO) metabolite concentrations. mdpi.comresearchgate.net
The kinetic profile of Velnacrine's interaction with cholinesterases has been characterized as reversible. tandfonline.comresearchgate.netresearchgate.net Some studies describe its inhibitory mechanism as noncompetitive, acting at the ionic subsite of the AChE molecule. tandfonline.com Other research suggests a mixed-type inhibition mechanism. researchgate.net A key kinetic parameter, the half-maximal inhibitory concentration (IC50), for Velnacrine's inhibition of AChE has been reported as 3.27 μM. medchemexpress.com
| Kinetic Parameter | Value | Enzyme | Inhibition Type | Source |
| IC50 | 3.27 μM | Acetylcholinesterase (AChE) | Not Specified | medchemexpress.com |
| Inhibition Type | Noncompetitive, Reversible | Acetylcholinesterase (AChE) | Not Applicable | tandfonline.com |
| Inhibition Type | Mixed-type | Acetylcholinesterase (AChE) | Not Applicable | researchgate.net |
Receptor Binding and Ligand-Receptor Interactions (Preclinical)
Preclinical investigations have provided some insights into the binding characteristics of Velnacrine beyond its primary target of cholinesterases.
Quantitative studies have shown that Velnacrine binds to plasma proteins, specifically albumin and alpha 1-acid glycoprotein (B1211001). nih.gov Over a concentration range of 10 to 320 ng.ml-1, the protein binding of Velnacrine was observed to decrease from 59.1% to 46.7%. nih.gov At a concentration of 40 ng.ml-1, the plasma protein binding was approximately 54.8% in healthy young volunteers. nih.gov
| Protein | Binding Percentage | Velnacrine Concentration | Source |
| Plasma Proteins | 59.1% | 10 ng.ml-1 | nih.gov |
| Plasma Proteins | 46.7% | 320 ng.ml-1 | nih.gov |
| Plasma Proteins | 54.8% | 40 ng.ml-1 | nih.gov |
While some cholinesterase inhibitors, such as galantamine, are noted for their allosteric modulation of nicotinic receptors, specific details on Velnacrine's allosteric activity are less defined in the available literature. tandfonline.comoup.com The primary binding site of Velnacrine is considered to be the ionic subsite of acetylcholinesterase. tandfonline.com
Cellular Signaling Pathway Modulation (In Vitro Studies)
In vitro studies, particularly using human erythrocytes, have revealed that Velnacrine can modulate several intracellular signaling pathways. Velnacrine has been shown to enhance the levels of the cyclic nucleotides cAMP and cGMP. researchgate.net
The compound also plays a role in modulating nitric oxide (NO) signaling. In the presence of Velnacrine, the efflux of NO from erythrocytes is decreased, while the concentrations of S-nitrosoglutathione (GSNO) and peroxynitrite are increased. mdpi.com Furthermore, Velnacrine's interaction with the erythrocyte membrane and its inhibition of AChE have been linked to changes in protein kinase C (PKC) activity, which in turn affects erythrocyte deformability. researchgate.netresearchgate.net Specifically, the inhibition of PKC in the presence of Velnacrine leads to a decrease in erythrocyte deformability. researchgate.net These findings suggest that Velnacrine's effects extend beyond simple cholinesterase inhibition to the modulation of complex cellular signaling cascades. researchgate.netgoogleapis.com
Intracellular Cascade Alterations
The primary mechanism of velnacrine is the inhibition of acetylcholinesterase, which directly increases cholinergic neurotransmission. nih.gov This modulation of acetylcholine levels can, in turn, influence various intracellular signaling pathways. For instance, the interaction of acetylcholine with muscarinic receptors activates a cascade of intracellular events that are crucial for processes like arousal, attention, learning, and memory. jpn.ca
Studies on the parent compound, tacrine, have shown that it can induce alterations in intracellular pH (pHi). nih.gov Specifically, tacrine has been observed to cause a biphasic change in pHi in rat liver cells, with an initial rapid alkalinization followed by a slower acidification. nih.gov This effect on pHi homeostasis can have significant consequences for normal cell function and may contribute to cellular stress. nih.gov Given the structural similarity, it is plausible that velnacrine could induce similar intracellular pH alterations.
Furthermore, research on both tacrine and velnacrine has demonstrated their interaction with synaptosomal membranes. nih.gov Electron paramagnetic resonance studies have shown that both compounds decrease the segmental motion of proteins within these membranes, suggesting an increase in cytoskeletal protein-protein interactions. nih.gov
Gene Expression and Proteomic Profiling in Cellular Systems
Direct and extensive studies on gene expression and proteomic profiling specifically for velnacrine are limited in publicly available literature. However, broader research into neurodegenerative diseases and the effects of related compounds provides some context. Gene expression profiling is a powerful tool for understanding the molecular mechanisms of diseases like Alzheimer's and for identifying potential therapeutic targets. nih.gov
In the context of Alzheimer's disease, gene expression studies have highlighted the dysregulation of genes related to neuroinflammation, RNA splicing, protein turnover, and mitochondrial function. nih.gov A drug repositioning study using a Connectivity Map (CMap) database, which connects drugs, genes, and diseases, identified velnacrine as a significant compound when querying the Alzheimer's disease gene expression signature. kcl.ac.uk This suggests that velnacrine may modulate some of the gene expression changes associated with the disease.
Proteomic analyses in Alzheimer's disease models have also revealed changes in the expression of key proteins such as amyloid-β precursor protein, glial fibrillary acid protein, and apolipoprotein E. researchgate.net While specific proteomic data for velnacrine is scarce, its action as an acetylcholinesterase inhibitor suggests it could indirectly influence the expression of proteins involved in cholinergic signaling and neuronal function.
Preclinical Pharmacodynamic Investigations in Non-Human Biological Systems
Preclinical studies of velnacrine have provided insights into its pharmacodynamic properties, primarily focusing on its acetylcholinesterase inhibitory activity and its effects on cognitive function in animal models.
In Vitro Functional Assays
In vitro assays have been crucial in characterizing the inhibitory profile of velnacrine. The primary target of velnacrine is acetylcholinesterase (AChE). The potency of velnacrine as an AChE inhibitor has been quantified, with reported IC50 values, the concentration required to inhibit 50% of the enzyme's activity. One study reported an IC50 value of 0.79 µM for velnacrine against acetylcholinesterase. Another source indicates an IC50 of 4.8 µM. caymanchem.com
The table below summarizes the in vitro inhibitory activity of velnacrine.
| Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| Acetylcholinesterase | 0.79 µM | |
| Acetylcholinesterase | 4.8 µM | caymanchem.com |
This interactive table provides data on the in vitro inhibitory activity of Velnacrine.
Velnacrine has also been shown to bind to plasma proteins, specifically albumin and alpha 1-acid glycoprotein. nih.gov However, this binding does not appear to be a major source of variability in its effects. nih.gov
Ex Vivo Pharmacodynamic Endpoints
Ex vivo studies, where tissues are analyzed after in vivo drug administration, have been used to assess the pharmacodynamic effects of velnacrine. A key endpoint in such studies is the measurement of acetylcholinesterase inhibition in the brain or in peripheral tissues like red blood cells. jpn.ca This provides a direct measure of the drug's target engagement.
In studies with healthy volunteers and patients with Alzheimer's disease, velnacrine was shown to reverse cognitive impairment induced by scopolamine, a substance that blocks cholinergic transmission. nih.gov Furthermore, single doses of velnacrine were found to improve performance in recognition tasks and enhance regional cerebral blood flow in certain brain areas in patients with Alzheimer's disease. nih.gov
Preclinical Pharmacokinetics and Drug Metabolism of Velnacrine D4 Hydrochloride
Absorption and Distribution Studies in Non-Human Models
The movement of a drug into, through, and out of the body is a critical determinant of its efficacy and safety. For centrally acting agents like velnacrine (B9770), permeability across the blood-brain barrier (BBB) and distribution into target tissues are of paramount importance.
The ability of a compound to cross biological membranes can be predicted using various in vitro models. Standard assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 model, which are industry standards for assessing drug absorption potential. admescope.comevotec.com
The PAMPA assay evaluates passive, transcellular permeability by measuring a compound's diffusion across a lipid-infused artificial membrane. sigmaaldrich.com It is a high-throughput method used to rank compounds based on their passive diffusion characteristics. evotec.com For compounds intended for the central nervous system (CNS), a specific PAMPA-BBB assay is utilized to predict penetration into the brain. mdpi.com Studies on novel tacrine (B349632) derivatives have shown that this assay can effectively predict which compounds have the potential to cross the BBB via passive diffusion. mdpi.com
Cell-based assays, such as those using Caco-2 (human colon carcinoma) or Madin-Darby Canine Kidney (MDCK) cells, provide more complex data by accounting for not only passive diffusion but also the effects of active transporters and paracellular movement. admescope.com Research on tacrine and its hydroxylated metabolite, velnacrine, indicates that their transport is not solely passive. In vitro experiments using cells overexpressing organic cation/carnitine transporters (OCTN1 and OCTN2) showed that both tacrine and velnacrine (1-OH-tacrine) significantly inhibited the uptake of a model substrate, suggesting they are substrates or inhibitors of these transporters. researchgate.net Velnacrine's inhibition was less potent than that of tacrine. researchgate.net This suggests that the transport of velnacrine across biological membranes is influenced by carrier-mediated processes.
| Assay Type | Transport Mechanism Assessed | Relevance for Velnacrine-d4 (B15143124) |
|---|---|---|
| PAMPA / PAMPA-BBB | Passive, transcellular diffusion | Predicts baseline ability to cross the gastrointestinal tract and blood-brain barrier based on lipophilicity. evotec.commdpi.com |
| Caco-2 / MDCK Cells | Passive diffusion, active transport (uptake/efflux), paracellular transport | Provides a more comprehensive prediction of in vivo absorption and BBB penetration by including transporter effects. admescope.com |
| OCTN1/OCTN2 Transporter Assay | Carrier-mediated uptake | Indicates that velnacrine's distribution is influenced by active transport mechanisms, a factor relevant to its brain and tissue penetration. researchgate.net |
Studies in non-human models, primarily rodents, have been crucial in elucidating the tissue distribution of velnacrine. A key factor influencing CNS drug efficacy is the ability to cross the blood-brain barrier and accumulate in brain tissue.
A comparative study in rats directly examined the brain-to-plasma distribution of tacrine and its primary metabolite, velnacrine (1-OH-THA). nih.gov Following oral administration, tacrine readily crossed the BBB and concentrated in brain tissue at levels approximately five times higher than in plasma. In stark contrast, when velnacrine was administered separately, its concentration in brain tissue was comparable to plasma concentrations, indicating significantly lower accumulation in the brain. nih.gov After multiple doses of tacrine, brain concentrations of the parent drug increased threefold, whereas velnacrine levels rose by only 50%, further highlighting the difference in brain penetration and accumulation. nih.gov This difference is likely attributable to the lower lipophilicity of velnacrine compared to tacrine. nih.gov
Advanced imaging techniques have provided more detailed insights. Using MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) in mouse brain tissue, researchers visualized the distribution of tacrine and its hydroxylated metabolites (OH-tacrine, including velnacrine). researchgate.net While tacrine was found to be abundant in cortical areas, hippocampus, and thalamus, its hydroxylated metabolites were highly accumulated in the brain ventricles and were found at substantially lower levels in the brain parenchyma. researchgate.net
| Compound | Preclinical Species | Key Distribution Finding | Citation |
|---|---|---|---|
| Velnacrine (1-OH-THA) | Rat | Brain tissue levels were comparable to plasma concentrations; did not concentrate in the brain. | nih.gov |
| Tacrine (Parent Drug) | Rat | Concentrated in brain tissue, with levels ~5-fold higher than in plasma. | nih.gov |
| OH-Tacrine (Metabolites) | Mouse | Highly accumulated in brain ventricles, with significantly less presence in the brain parenchyma. | researchgate.net |
Metabolic Pathways and Isotope Effects on Biotransformation
The metabolism of a drug dictates its duration of action and the formation of potentially active or toxic byproducts. For Velnacrine-d4, understanding the metabolic pathways of its parent compound and the influence of deuterium (B1214612) substitution is essential.
Velnacrine is the product of hepatic metabolism. The primary metabolic pathway for tacrine is hydroxylation at the 1-position to form velnacrine, a reaction catalyzed predominantly by the Cytochrome P450 isoform CYP1A2. drugbank.comwikipedia.org In vitro studies using rat liver microsomes and primary rat hepatocytes have confirmed that 1-hydroxy-tacrine (velnacrine) is the major metabolite formed, with smaller amounts of 2- and 4-hydroxy metabolites also produced. nih.govtandfonline.comgoogle.com
Crucially, velnacrine itself undergoes further metabolism. An in vitro study assessing the cytotoxicity of tacrine and its metabolites in cultured hepatocytes from rats, dogs, and humans identified several "dihydroxy velnacrine metabolites". nih.govtandfonline.com The existence of these metabolites confirms that velnacrine serves as a substrate for subsequent oxidative metabolism. In these cell systems, the dihydroxy velnacrine metabolites were found to be the least cytotoxic compounds tested, suggesting that this further metabolism may be a detoxification pathway. nih.govtandfonline.com Additionally, research using isolated rat hepatic microsomes showed that velnacrine can act as an inhibitor of hepatic oxidative enzymes responsible for the metabolism of the probe substrate antipyrine. nih.gov
In vivo studies in rats corroborate the in vitro findings. After oral administration of tacrine to rats, velnacrine is a principal metabolite detected in plasma. oup.comelsevierpure.com The presence of dihydroxy metabolites of velnacrine, first identified in vitro, indicates that a key biotransformation pathway for velnacrine is further hydroxylation. nih.govtandfonline.com While specific structures of all in vivo metabolites of velnacrine have not been fully elucidated in non-human models, the metabolic cascade is clear: tacrine is converted to monohydroxy metabolites (predominantly velnacrine), which are then converted to dihydroxy species.
The rationale for developing Velnacrine-d4 lies in the kinetic isotope effect (KIE), a well-established phenomenon in pharmacology. wikipedia.org The substitution of a hydrogen atom with its heavier isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. dovepress.comwikipedia.org When this bond cleavage is the rate-limiting step in a drug's metabolism, deuteration can significantly slow down the metabolic process. dovepress.com This often leads to a longer drug half-life and increased exposure of the parent drug. wikipedia.org
The primary metabolism of tacrine to velnacrine occurs via hydroxylation by CYP1A2 on a part of the molecule that is not deuterated in Velnacrine-d4. drugbank.comwikipedia.org However, velnacrine itself is subject to further oxidative metabolism to form dihydroxy metabolites. nih.govtandfonline.com This secondary metabolism likely involves the aromatic ring of the molecule. Since Velnacrine-d4 is deuterated on this aromatic ring, it is hypothesized that the C-D bonds at these positions will slow the rate of subsequent hydroxylation reactions.
Excretion Routes and Mass Balance Studies in Preclinical Models
The determination of excretion routes and conducting mass balance studies are fundamental components of preclinical drug development. These studies aim to understand how a new chemical entity and its metabolites are eliminated from the body. For Velnacrine-d4 (hydrochloride), while specific public data is limited, the established methodologies for these studies would be applied.
For a compound like Velnacrine-d4 (hydrochloride), a study would typically involve administering a single dose of radiolabeled Velnacrine-d4 to animal models and collecting excreta for analysis. The total radioactivity recovered from each matrix (urine, feces) is measured to determine the percentage of the dose eliminated through each pathway. If a significant portion of the radioactivity is found in the feces (e.g., >20%), further investigation into biliary excretion via bile duct cannulation in animal models may be warranted to distinguish between unabsorbed drug and drug excreted into the bile. bioivt.com
Table 1: Illustrative Mass Balance Data Following a Single Dose of a Radiolabeled Compound in Preclinical Species
| Species | Route of Administration | % of Administered Dose Recovered (Mean ± SD) | ||
| Urine | Feces | Total Recovery | ||
| Rat | Oral | 55 ± 8 | 40 ± 7 | 95 ± 9 |
| Dog | Intravenous | 70 ± 10 | 25 ± 5 | 95 ± 11 |
Note: This table is illustrative and does not represent actual data for Velnacrine-d4 (hydrochloride).
Bioanalytical Method Development for Pharmacokinetic Profiling
The development of robust bioanalytical methods is essential for the accurate quantification of a drug and its metabolites in biological fluids and tissues. nih.govajchem-a.com This is a prerequisite for defining the pharmacokinetic profile of a compound like Velnacrine-d4 (hydrochloride).
For the quantitative analysis of Velnacrine-d4 (hydrochloride) in non-human biological matrices such as plasma, serum, and tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netpnrjournal.com This technique offers high sensitivity, selectivity, and throughput, which are critical for pharmacokinetic studies.
The development of an LC-MS/MS method would involve:
Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to remove interfering substances from the biological matrix and concentrate the analyte. ajchem-a.com
Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve good separation of Velnacrine-d4 from endogenous matrix components and potential metabolites.
Mass Spectrometric Detection: The mass spectrometer would be tuned to specifically detect and quantify Velnacrine-d4 and its internal standard. Multiple reaction monitoring (MRM) is typically used for quantification due to its high selectivity and sensitivity.
The method would be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reliability.
Table 2: Typical Parameters for a Validated LC-MS/MS Method for a Small Molecule in Preclinical Plasma
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Note: This table presents general acceptance criteria for bioanalytical method validation and is not specific to a Velnacrine-d4 (hydrochloride) assay.
Understanding the metabolic fate of Velnacrine-d4 (hydrochloride) is crucial for a complete pharmacokinetic characterization. Deuteration of a molecule can potentially alter its metabolic profile. medchemexpress.commedchemexpress.com Therefore, metabolite profiling studies are conducted to identify the major and minor metabolites in preclinical species.
These studies typically utilize high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap™ mass analyzers, coupled with liquid chromatography. nih.gov The process involves:
In Vitro Studies: Incubating Velnacrine-d4 (hydrochloride) with liver microsomes or hepatocytes from preclinical species and humans to generate metabolites in a controlled environment.
In Vivo Studies: Analyzing samples (plasma, urine, feces, and bile) from preclinical species dosed with Velnacrine-d4 (hydrochloride) to identify the metabolites formed in a whole-animal system.
The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. Subsequent fragmentation analysis (MS/MS) helps in elucidating their structures. By comparing the metabolite profiles between preclinical species and humans, it is possible to determine if the animal models are appropriate for safety assessment.
Advanced Analytical Methodologies for Velnacrine D4 Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Velnacrine-d4 (B15143124) from its non-deuterated counterpart and other matrix components, enabling accurate quantification. preprints.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like Velnacrine-d4. preprints.org It offers high resolution and is widely used for the separation, identification, and quantification of components in complex mixtures. preprints.org In the context of Velnacrine-d4, HPLC is typically coupled with a detector, such as a UV-visible or mass spectrometry detector, to achieve the required sensitivity and selectivity. preprints.org
Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between the two phases. preprints.org For compounds like Velnacrine (B9770), a mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.govfrontiersin.org The gradient or isocratic elution allows for the effective separation of Velnacrine-d4 from potential impurities and metabolites. plos.org
Table 1: Typical HPLC Parameters for the Analysis of Compounds Similar to Velnacrine-d4
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. frontiersin.org |
| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., 0.1% Formic Acid) | To elute compounds from the column. frontiersin.org |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and analysis time. ijper.org |
| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry (MS) | To detect and quantify the separated compounds. mdpi.com |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. plos.org |
| Column Temperature | 25 - 50 °C | To ensure reproducible retention times. nih.gov |
The use of HPLC ensures that Velnacrine-d4 is pure and suitable for its intended use, for example, as an internal standard where its co-elution with the analyte (Velnacrine) is critical for accurate quantification by mass spectrometry. plos.org
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful separation technique, but its application to compounds like Velnacrine-d4 is less direct than HPLC. GC is primarily suited for volatile or semi-volatile compounds that can be vaporized without decomposition. Velnacrine, with its relatively complex structure and high boiling point, is not inherently suitable for direct GC analysis.
For GC analysis to be feasible, derivatization would likely be required to increase the volatility and thermal stability of Velnacrine-d4. This process, however, adds complexity and potential for sample loss or side reactions. When coupled with a mass spectrometer (GC-MS), it can provide high sensitivity and structural information. However, given the suitability of HPLC, particularly LC-MS, for such analytes, GC methods are not commonly reported for Velnacrine or its analogs.
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
Mass spectrometry is a critical analytical tool in the study of deuterated compounds. clearsynth.com It is used for both the precise quantification of the target analyte and the identification of its metabolites. ijpras.com Velnacrine-d4 is primarily designed for use as an internal standard in MS-based assays. clearsynth.commedchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites in biological matrices such as plasma, serum, and urine. researchgate.netnih.gov The high selectivity and sensitivity of this technique allow for the accurate measurement of low-concentration analytes. ijper.org
In this application, Velnacrine-d4 serves as an ideal internal standard (IS) for the quantification of Velnacrine. plos.org An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples and calibration standards. clearsynth.com It helps to correct for variability during sample preparation and ionization in the mass spectrometer. clearsynth.complos.org Since Velnacrine-d4 is chemically identical to Velnacrine but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with Velnacrine from the LC column but is distinguished by the mass spectrometer. clearsynth.com
The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). plos.org In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte and the IS are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion for each is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise ratios.
Table 2: Illustrative MRM Transitions for Velnacrine and Velnacrine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Velnacrine | 215.1 | [Example Fragment Ion] | Analyte Quantification |
| Velnacrine-d4 | 219.1 | [Example Fragment Ion] | Internal Standard |
Note: The exact product ions would be determined during method development. The precursor ion m/z is based on the monoisotopic mass of the free base plus a proton.
This LC-MS/MS methodology enables the development of robust and reliable bioanalytical methods for pharmacokinetic studies of Velnacrine. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically <5 ppm error). ijpras.comchromatographyonline.com This capability is invaluable for drug metabolism studies, as it allows for the determination of the elemental composition of unknown metabolites. chromatographyonline.comnih.gov
When studying the metabolism of Velnacrine, HRMS can be used to detect and identify potential metabolites in complex biological matrices. nih.gov The process involves comparing the metabolic profile of a sample after incubation with the drug to a control sample. nih.gov The accurate mass data helps to propose elemental formulas for potential metabolites, which can then be confirmed by fragmentation patterns (MS/MS). chromatographyonline.com Common metabolic pathways include hydroxylation, N-oxidation, and conjugation reactions. nih.gov
Furthermore, HRMS is a powerful tool for verifying the isotopic enrichment and structural integrity of Velnacrine-d4 itself. rsc.org By analyzing the full scan mass spectrum, the relative abundance of the deuterated species compared to any unlabeled or partially labeled species can be accurately determined, confirming the isotopic purity of the standard. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules and for assessing their purity. phcogj.com For isotopically labeled compounds like Velnacrine-d4, NMR is crucial for confirming the exact location of the deuterium atoms within the molecular structure and for determining the level of deuteration. rsc.orgstudymind.co.uk
In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the spectrum. studymind.co.uk This allows for the precise identification of the sites of deuteration. The integration of the remaining proton signals can also provide information about the isotopic purity.
Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing a distinct signal for each deuteration site. This confirms the position and number of deuterium atoms incorporated.
Deuterium NMR (²H NMR) for Isotopic Purity
Deuterium NMR (²H NMR) is a powerful and direct method for assessing the isotopic purity of deuterated compounds like Velnacrine-d4 (hydrochloride). Unlike proton NMR (¹H NMR), which would show the absence of signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei. This provides unambiguous confirmation of the location and extent of deuterium incorporation.
The isotopic purity of Velnacrine-d4 is a critical parameter, as it ensures that the compound will function as intended in its applications, such as in metabolic studies where the deuterium label serves as a tracer. The ²H NMR spectrum of Velnacrine-d4 would be expected to show distinct signals corresponding to the four deuterium atoms on the tetrahydroacridine core. The integration of these signals relative to a known internal standard allows for the quantification of the deuterium enrichment at each specific position.
Key Advantages of ²H NMR for Isotopic Purity Analysis:
Direct Detection: Provides direct evidence of deuterium incorporation.
Site Specificity: Can distinguish between different deuterated positions within the molecule.
Quantitative Analysis: Allows for the determination of the atom percent of deuterium.
While specific ²H NMR spectral data for Velnacrine-d4 (hydrochloride) is not publicly available, the general principles of this technique are well-established for the quality control of deuterated pharmaceutical compounds.
Multi-Nuclear NMR for Confirmation of Chemical Structure
Beyond isotopic verification, a comprehensive confirmation of the chemical structure of Velnacrine-d4 (hydrochloride) is achieved through multi-nuclear NMR spectroscopy. This involves the analysis of various nuclei, primarily ¹³C and ¹H NMR, in conjunction with two-dimensional (2D) NMR techniques.
¹H NMR, while showing the absence of signals at the deuterated positions, is crucial for confirming the structure of the non-deuterated parts of the molecule. The chemical shifts, splitting patterns, and integrations of the remaining protons must be consistent with the expected structure of Velnacrine.
Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to correlate the proton and carbon signals, providing definitive assignments and confirming the connectivity of the entire molecule.
A study on the interaction between Velnacrine and β-cyclodextrin utilized high-field NMR experiments to investigate the formation of supramolecular complexes. rsc.org This research demonstrates the utility of NMR in probing the molecular interactions and environment of Velnacrine, principles that are directly applicable to the structural confirmation of its deuterated analogue. rsc.org
Spectroscopic Techniques for Molecular Interactions
Understanding how Velnacrine-d4 (hydrochloride) interacts with biological macromolecules is crucial for its development and application. Fluorescence spectroscopy and circular dichroism are two powerful techniques used to study these molecular interactions and the resulting conformational changes.
Fluorescence Spectroscopy in Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of drugs to proteins, such as plasma proteins. esmed.org Many drugs, including Velnacrine, are known to bind to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). esmed.org This binding can significantly influence the drug's distribution, metabolism, and efficacy.
A study on the plasma protein binding of Velnacrine provides valuable insights that are applicable to its deuterated form. The study utilized the Amicon Centrifree micropartition system to separate the free drug from the protein-bound drug. The findings from this research are summarized in the table below.
Interactive Table: Plasma Protein Binding of Velnacrine
| Concentration Range (ng/mL) | Protein Binding (%) | Target Proteins |
| 10 - 320 | 59.1 to 46.7 | Plasma Proteins |
| 40 | 54.8 | Plasma Proteins (Healthy Young Volunteers) |
| 40 | 51.9 | Plasma Proteins (Healthy Elderly Volunteers) |
| 40 | 53.0 | Plasma Proteins (Elderly Patients with Acute Illness) |
| Not Specified | Significant | Albumin and alpha-1-acid glycoprotein |
Data sourced from a study on the variability in the plasma protein binding of velnacrine. esmed.org
The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched or enhanced upon the binding of a ligand like Velnacrine-d4. By titrating the protein with increasing concentrations of the drug and monitoring the changes in fluorescence intensity, binding parameters such as the binding constant (Kₐ) and the number of binding sites (n) can be determined.
Circular Dichroism for Conformational Analysis
Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the conformational properties of chiral molecules and macromolecules. rsc.orgnih.gov Since Velnacrine is a chiral molecule, and its interactions with proteins can induce conformational changes in both the drug and the protein, CD spectroscopy is a valuable analytical method.
The binding of Velnacrine-d4 to its target proteins, such as acetylcholinesterase or plasma proteins, can alter the secondary and tertiary structure of these proteins. These changes can be monitored by CD spectroscopy. For instance, a change in the alpha-helical or beta-sheet content of a protein upon drug binding would result in a corresponding change in its far-UV CD spectrum.
Similarly, the near-UV CD spectrum can provide information about changes in the tertiary structure of the protein and the local environment of the chiral drug molecule upon binding. While specific CD studies on Velnacrine are not extensively reported in the literature, the principles of CD spectroscopy make it a highly relevant technique for investigating the conformational aspects of Velnacrine-d4's interactions with biological targets. The technique is widely used to study the conformational changes in proteins and peptides upon ligand binding. evitachem.com
Structure Activity Relationships Sar and Medicinal Chemistry Insights for Velnacrine D4 Hydrochloride
Impact of Deuteration on Molecular Conformation and Binding Affinity
In the context of Velnacrine-d4 (B15143124), the deuteration is typically at specific positions within the molecule. medchemexpress.commedchemexpress.com While direct studies on the conformational changes of Velnacrine-d4 are not extensively detailed in the available literature, the principles of isotope effects suggest that deuteration can lead to a more rigid structure. This rigidity could potentially influence how the molecule fits into the binding site of its target enzyme, acetylcholinesterase. researchgate.net The binding affinity of a drug to its target is a critical determinant of its potency. epo.org Even minor alterations in molecular shape and electrostatic interactions can significantly impact this affinity. Research on other deuterated compounds has shown that such modifications can sometimes lead to enhanced binding affinity. researchgate.net However, for velnacrine (B9770), studies have shown that it interacts with synaptosomal membranes and increases protein-protein interactions, with tacrine (B349632) being more potent in this regard. nih.gov Further investigation is needed to specifically quantify the binding affinity of Velnacrine-d4 to acetylcholinesterase compared to its non-deuterated counterpart.
Structure-Metabolism Relationships (SMR) and Isotope Effects
The study of how a molecule's chemical structure influences its metabolic fate is known as structure-metabolism relationships (SMR). nih.govresearchgate.net A primary motivation for the deuteration of pharmaceuticals is to favorably alter their metabolic profiles. medchemexpress.commedchemexpress.com The breaking of C-H bonds is often a rate-limiting step in the metabolic processes mediated by cytochrome P450 (CYP) enzymes. nih.gov By replacing hydrogen with the heavier deuterium (B1214612) isotope at metabolically vulnerable sites, the rate of metabolic breakdown can be slowed down. researchgate.net This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.net
For velnacrine, metabolism occurs through the hepatic oxidase system. nih.gov Studies have indicated that velnacrine can inhibit the metabolism of other drugs, suggesting its own metabolism is also mediated by these enzymes. nih.gov The introduction of deuterium in Velnacrine-d4 is anticipated to reduce the rate of its metabolic clearance, potentially leading to a longer biological half-life and increased systemic exposure. juniperpublishers.com This can have significant implications, as a slower metabolism might allow for less frequent dosing and a more stable plasma concentration of the drug. However, it is also important to consider that altering metabolic pathways can sometimes lead to the formation of different metabolites, a phenomenon known as "metabolic switching," which could have its own pharmacological and toxicological consequences. juniperpublishers.comnih.gov While the general principles of KIE suggest a slower metabolism for Velnacrine-d4, specific studies detailing its metabolic profile and the magnitude of the isotope effect in vivo are necessary for a complete understanding. nih.gov
Rational Drug Design Principles Applied to Velnacrine Analogs
Rational drug design is an inventive process that leverages the knowledge of a biological target to discover new medications. wikipedia.org This approach has been applied to develop analogs of velnacrine with improved properties.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools in rational drug design, allowing scientists to simulate and predict the interactions between a drug molecule and its target. tarosdiscovery.comnih.govpharmaceuticalconferences.com For velnacrine analogs, these techniques can be used to understand the key structural features required for potent acetylcholinesterase inhibition. researchgate.net By creating a three-dimensional model of the AChE active site, researchers can visualize how different analogs bind and identify modifications that could enhance this interaction. nih.gov Molecular docking studies, for example, can predict the binding orientation and affinity of newly designed compounds, helping to prioritize which analogs to synthesize and test. nih.govresearchgate.net This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated experimentally. tarosdiscovery.com
Ligand-Based and Structure-Based Design Approaches
Both ligand-based and structure-based design strategies have been instrumental in the development of velnacrine analogs. nih.govdiva-portal.org
Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. tarosdiscovery.com This approach relies on the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of active compounds like velnacrine, a pharmacophore model can be developed. diva-portal.org This model represents the essential steric and electronic features required for biological activity and can be used to design new molecules with similar properties.
Structure-based drug design , on the other hand, utilizes the known 3D structure of the biological target, in this case, acetylcholinesterase. tarosdiscovery.comresearchgate.net The crystal structure of AChE complexed with inhibitors like tacrine provides a detailed map of the binding site. researchgate.net This information allows for the precise design of analogs that can form optimal interactions with key amino acid residues in the active site, leading to enhanced potency and selectivity. wikipedia.org For instance, modifications to the cyclohexyl ring of velnacrine, such as the synthesis of thiopyranoquinolines, have been explored to maintain or improve anti-AChE activity. nih.gov Molecular docking studies of these analogs help in understanding the differential activities observed with substitutions on the aromatic ring. nih.gov
Comparative Preclinical Investigations with Velnacrine and Other Cholinesterase Inhibitors
Comparative Pharmacological Profiles (In Vitro/In Vivo Non-Human)
Velnacrine (B9770), a hydroxylated derivative of tacrine (B349632), has been the subject of numerous preclinical studies to characterize its pharmacological profile as a cholinesterase inhibitor. nih.gov These investigations often involve comparisons with other cholinesterase inhibitors to understand its relative potency and selectivity.
Enzymatic Inhibition Potency Comparisons
In vitro studies are crucial for determining the direct inhibitory effect of a compound on its target enzymes. Velnacrine has been compared with several other cholinesterase inhibitors in terms of its potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
One study compared the in vitro inhibitory effects of donepezil (B133215) and other cholinesterase inhibitors, including tacrine, on AChE and BuChE. drugbank.com The results, as indicated by the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), demonstrated a range of potencies among the tested compounds. drugbank.com While this particular study did not include velnacrine directly, it provides context for the inhibitory concentrations of related compounds. For instance, the IC50 of tacrine for AChE was 77 nM. drugbank.com Another study reported an IC50 of 3.27 μM for velnacrine's inhibition of AChE. medchemexpress.com
A separate investigation compared eight different AChE inhibitors, including tacrine, and found that bis-tacrine was the most potent inhibitor of AChE among the group. d-nb.info This study also highlighted that some inhibitors, like tacrine, inhibited both the G1 and G4 forms of AChE equally. d-nb.info
The following table summarizes the in vitro inhibitory potencies of various cholinesterase inhibitors against AChE.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| Physostigmine | 0.67 drugbank.com |
| Rivastigmine | 4.3 drugbank.com |
| Donepezil | 6.7 drugbank.com |
| TAK-147 | 12 drugbank.com |
| Tacrine | 77 drugbank.com |
| Ipidacrine (B1672102) | 270 drugbank.com |
| Velnacrine | 3270 medchemexpress.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Receptor Selectivity Assessments
The selectivity of a cholinesterase inhibitor for AChE over BuChE is an important pharmacological parameter. Some studies have indicated that compounds with higher selectivity for AChE may have a more favorable side-effect profile.
Research has shown that different cholinesterase inhibitors exhibit varying degrees of selectivity. For example, benzylpiperidine derivatives like donepezil and TAK-147 demonstrate high selectivity for AChE over BuChE. drugbank.com Carbamate derivatives show moderate selectivity, while 4-aminopyridine (B3432731) derivatives such as tacrine and ipidacrine exhibit no selectivity. drugbank.com Velnacrine, being a derivative of tacrine, belongs to the acridine (B1665455) class of cholinesterase inhibitors. psychiatryonline.org
Furthermore, some cholinesterase inhibitors possess additional pharmacological actions. For instance, galantamine is a competitive and reversible inhibitor of AChE and also an allosteric modulator of nicotinic receptors. psychiatryonline.orgnih.gov Rivastigmine and tacrine are noted for their dual inhibition of both AChE and BuChE. nih.govjpn.ca
Comparative Pharmacokinetic and Metabolic Stability Studies
The pharmacokinetic profile and metabolic stability of a drug candidate are critical determinants of its potential clinical utility. Studies on velnacrine have explored these aspects, including comparisons with its deuterated form and evaluations in different preclinical species.
Comparison of Deuterated vs. Non-Deuterated Velnacrine Metabolism
Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), can significantly alter the metabolic profile of a drug. nih.govnih.govwikipedia.org This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to a slower rate of metabolism. wikipedia.orgbioscientia.de This can result in a longer half-life and altered clearance of the drug. nih.govwikipedia.org
Velnacrine-d4 (B15143124) is a deuterated form of velnacrine. medchemexpress.com While specific comparative metabolic studies between velnacrine and velnacrine-d4 are not extensively detailed in the provided results, the principles of deuteration suggest that Velnacrine-d4 would likely exhibit a different pharmacokinetic profile compared to its non-deuterated counterpart. nih.govmedchemexpress.com The modification is intended to potentially improve pharmacokinetic properties. nih.gov
Metabolic Clearance Rate Differences in Preclinical Species
The metabolic clearance of a drug can vary significantly across different animal species. These differences are important to understand for extrapolating preclinical data to humans. Velnacrine has been studied in various preclinical models, including rats and dogs, to assess its metabolism and potential for toxicity. researchgate.netnih.gov
In vitro studies using hepatocytes from different species have been employed to investigate the cytotoxicity of tacrine and its metabolites, including velnacrine. nih.gov One such study found that sensitivity to tacrine and velnacrine was greatest in a rat hepatoma cell line (H4 cells), followed by primary rat hepatocytes and a human hepatoma cell line (HepG2 cells), with dog cells being the least sensitive. nih.gov This suggests species-specific differences in the metabolic pathways and subsequent toxicity of these compounds.
The following table summarizes the relative sensitivity of different cell types to tacrine and velnacrine, as a proxy for metabolic differences.
Table 2: Relative Sensitivity of Different Cell Types to Tacrine and Velnacrine
| Cell Type | Sensitivity Ranking |
|---|---|
| H4 (Rat Hepatoma) | 1 (Most Sensitive) nih.gov |
| Primary Rat Hepatocytes | 2 nih.gov |
| HepG2 (Human Hepatoma) | 3 nih.gov |
| Primary Dog Hepatocytes | 4 (Least Sensitive) nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Comparative Bioanalytical Method Performance
The development and validation of robust bioanalytical methods are fundamental for accurately quantifying drug concentrations in biological matrices during preclinical and clinical studies. scispace.comeuropa.eu For velnacrine and its deuterated analog, various analytical techniques have been employed.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a common method for the simultaneous quantitation of tacrine and its metabolites, including velnacrine, in human plasma and urine. researchgate.net These methods often involve a simple one-step liquid-liquid extraction for sample preparation. researchgate.net
For deuterated compounds like Velnacrine-d4, which are often used as internal standards in bioanalytical assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net LC-MS/MS offers high sensitivity and selectivity, allowing for the precise quantification of both the drug and its stable isotope-labeled internal standard. researchgate.netresearchgate.net The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method. researchgate.net
The performance of these bioanalytical methods is assessed through a rigorous validation process that evaluates parameters such as linearity, accuracy, precision, selectivity, sensitivity, and stability. europa.euugm.ac.id For example, a validated LC-MS/MS method for another central nervous system drug, memantine, using its deuterated internal standard (Memantine-d6), demonstrated excellent linearity, precision, and accuracy. researchgate.net
Future Research Trajectories and Preclinical Translational Considerations
Development of Novel Preclinical Models for Mechanistic Studies
The advancement of Velnacrine-d4 (B15143124) research is contingent on the development of sophisticated preclinical models that can accurately recapitulate the complex pathophysiology of neurodegenerative diseases like Alzheimer's. While traditional animal models have been valuable, there is a growing need for models that offer deeper mechanistic insights into the action of cholinesterase inhibitors and the specific effects of deuteration.
Future research should prioritize the development and utilization of:
Humanized In Vitro Models: Three-dimensional (3D) cell cultures, such as organoids and spheroids derived from human induced pluripotent stem cells (iPSCs), can provide a more physiologically relevant environment to study the effects of Velnacrine-d4 on neuronal function, synaptogenesis, and neuroinflammation. These models can be particularly useful for dissecting the compound's impact on human-specific cellular pathways.
Genetically Engineered Animal Models: The use of animal models with specific genetic mutations relevant to Alzheimer's disease can help elucidate the compound's efficacy in a more targeted manner. These models can also be instrumental in studying the long-term effects of Velnacrine-d4 and its deuterated nature on disease progression.
Computational and Systems Biology Approaches: In silico models and quantitative structure-activity relationship (QSAR) studies can be employed to predict the compound's behavior, identify potential off-target effects, and optimize its structure for enhanced efficacy and safety. bohrium.com These computational tools can significantly accelerate the early stages of drug development.
Such advanced preclinical models will be instrumental in conducting detailed mechanistic studies to understand how Velnacrine-d4 modulates cholinergic signaling and other relevant pathways in the brain.
Elucidation of Additional Molecular Targets and Off-Target Interactions
While the primary target of Velnacrine (B9770) is acetylcholinesterase (AChE), a comprehensive understanding of its complete molecular interaction profile, and by extension that of Velnacrine-d4, is crucial for predicting its full therapeutic potential and identifying any potential liabilities. medchemexpress.com Future research should focus on a multi-pronged approach to delineate these interactions.
Key research directions include:
Advanced "-Omics" Technologies: The application of proteomics, metabolomics, and transcriptomics can provide an unbiased, global view of the cellular changes induced by Velnacrine-d4. This can help identify novel protein targets and signaling pathways that are modulated by the compound beyond its primary mechanism of action.
High-Throughput Screening: Large-scale screening against a diverse panel of receptors, enzymes, and ion channels can systematically identify off-target interactions. ncats.io This is particularly important for a compound like Velnacrine, which belongs to a class of drugs known to have multiple biological activities. researchgate.net
Structural Biology Studies: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the binding of Velnacrine-d4 to its primary and secondary targets. This can offer insights into the molecular basis of its activity and guide the design of more selective analogs.
A thorough characterization of the molecular targets and off-target interactions of Velnacrine-d4 will be essential for a complete understanding of its pharmacological profile. researchgate.netnih.gov
Role of Deuterated Analogs in Advancing Drug Discovery Methodologies
The use of deuterated compounds like Velnacrine-d4 represents a significant strategy in modern medicinal chemistry, primarily aimed at improving the pharmacokinetic properties of a drug. nih.govuniupo.itnih.gov This approach, often referred to as the "deuterium switch," leverages the kinetic isotope effect to modulate drug metabolism. nih.govuniupo.it
The strategic incorporation of deuterium (B1214612) can lead to several advantages:
Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolic breakdown can be slowed, leading to a longer drug half-life and potentially improved efficacy. researchgate.netscispace.com
Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can lead to the formation of toxic or reactive metabolites. Deuteration can alter metabolic pathways, potentially reducing the formation of such harmful byproducts. scispace.com
Improved Pharmacokinetic Profile: A more stable metabolic profile can result in more predictable and sustained drug exposure, which can translate to a more consistent therapeutic effect. nih.gov
Strategic Considerations for Further Preclinical Development
The preclinical development of Velnacrine-d4 will require a carefully planned and executed strategy to build a robust data package for potential future clinical evaluation. This strategy should encompass a range of studies designed to thoroughly assess the compound's pharmacological and toxicological properties.
Key preclinical development activities should include:
Comparative Pharmacokinetic and Metabolism Studies: Direct comparison of the pharmacokinetic profiles of Velnacrine and Velnacrine-d4 in relevant animal models is essential to quantify the impact of deuteration on drug absorption, distribution, metabolism, and excretion (ADME).
In Vivo Efficacy Studies: The therapeutic potential of Velnacrine-d4 should be evaluated in established animal models of cognitive impairment. nih.gov These studies should aim to demonstrate a clear dose-response relationship and a significant improvement in relevant behavioral endpoints.
Comprehensive Safety and Toxicology Assessment: A battery of in vitro and in vivo toxicology studies will be necessary to establish a preliminary safety profile for Velnacrine-d4. This should include assessments of genotoxicity, cardiotoxicity, and other potential organ toxicities.
A well-defined preclinical development plan will be critical to de-risk the future development of Velnacrine-d4 and provide a solid foundation for any potential Investigational New Drug (IND) application.
Q & A
Q. What are the validated synthetic routes for Velnacrine-d4 (hydrochloride), and how are impurities characterized?
Methodological Answer: Synthesis typically involves deuterium labeling at specific positions (e.g., methyl or aromatic groups) via hydrogen-deuterium exchange or catalytic deuteration. Post-synthesis, impurities are profiled using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify non-deuterated analogs or side products. Stability studies under varying pH and temperature conditions are critical to assess deuterium retention .
Q. Which analytical techniques are optimal for quantifying Velnacrine-d4 (hydrochloride) in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated compounds. Method validation should include:
- Selectivity: Assess interference from endogenous compounds using blank matrices.
- Linearity: Calibration curves spanning 1–1000 ng/mL (R² >0.99).
- Recovery: Evaluate extraction efficiency (>80%) via spiked samples .
Advanced Research Questions
Q. How can experimental design (DoE) optimize in vitro assays for Velnacrine-d4’s cholinesterase inhibition?
Methodological Answer: Use a factorial design to test variables such as enzyme concentration (0.5–2.0 U/mL), substrate concentration (Km ± 50%), and pH (6.8–7.4). Response surface methodology (RSM) identifies optimal conditions for IC₅₀ determination. Replicate experiments (n=6) mitigate variability, and ANOVA validates significance (p<0.05) .
Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?
Methodological Answer: Discrepancies often arise from differences in metabolic stability or tissue penetration. Address this via:
- Tissue Distribution Studies: Use radiolabeled Velnacrine-d4 in rodent models to quantify brain/plasma ratios.
- Metabolite Identification: LC-HRMS detects deuterium loss or hydroxylated metabolites that reduce activity.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Corrogate plasma exposure (AUC) with target engagement (e.g., acetylcholinesterase inhibition) .
Q. What preclinical models are appropriate for evaluating Velnacrine-d4’s neuroprotective effects?
Methodological Answer:
- In Vivo: Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with endpoints like amyloid-β reduction (ELISA) and cognitive testing (Morris water maze).
- In Vitro: Primary neuronal cultures exposed to oxidative stress (H₂O₂) to measure cell viability (MTT assay) and caspase-3 activity.
- Compliance: Follow NIH guidelines for randomization, blinding, and sample size justification .
Data Contradiction Analysis Framework
Q. How to statistically validate inconsistent results across replicate studies?
Methodological Answer:
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis: Exclude outliers (Grubbs’ test) or adjust for batch effects (PCA).
- Reproducibility: Share raw data and protocols via repositories (e.g., Zenodo) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
